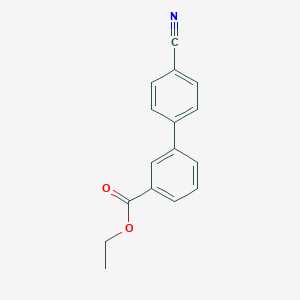

Ethyl 4'-cyanobiphenyl-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLMOZNBQVTKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618690 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-34-5 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl 4'-cyanobiphenyl-3-carboxylate?

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4'-cyanobiphenyl-3-carboxylate

Introduction

This compound (CAS No. 131379-34-5) is a bifunctional organic molecule belonging to the cyanobiphenyl class of compounds.[1][2] Molecules in this class are of significant interest in materials science, particularly as core structures for liquid crystals, owing to their rigid, rod-like shape and strong dipole moment imparted by the cyano group.[3] The presence of an ethyl carboxylate group provides an additional site for functionalization, making it a versatile building block in the synthesis of more complex molecules and materials. This guide provides a comprehensive overview of its structural, physicochemical, and spectroscopic properties, grounded in established analytical principles and methodologies. While direct experimental data for this specific isomer is limited in public databases, this document synthesizes known information with expert analysis of expected properties based on its molecular structure and data from closely related compounds.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its molecular structure. This compound consists of a biphenyl core. One phenyl ring is substituted with a cyano group (-C≡N) at the 4'-position, while the other is substituted with an ethyl carboxylate group (-COOCH₂CH₃) at the 3-position.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate | - |

| CAS Number | 131379-34-5 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | - |

| Molecular Weight | 251.28 g/mol |[1] |

Synthesis and Purification

The construction of the biphenyl core is most effectively achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and highly versatile method.[4][5] This reaction's tolerance for a wide range of functional groups, including nitriles and esters, and its generally mild reaction conditions make it ideal for this synthesis.[6][7]

Generalized Synthetic Workflow

The synthesis involves the coupling of two functionalized benzene rings: one containing a boronic acid (or ester) and the other a halide (typically bromide or iodide). For this compound, the logical precursors would be (4-cyanophenyl)boronic acid and ethyl 3-bromobenzoate.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The palladium(0) catalyst is essential as it undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. The base activates the boronic acid, facilitating the crucial transmetalation step where the organic moiety is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the catalyst.[5][8]

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4-cyanophenyl)boronic acid (1.0 eq), ethyl 3-bromobenzoate (1.0-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate or potassium carbonate (2-3 eq), dissolved in the water portion.

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

Physicochemical Properties

Quantitative physicochemical data for this specific compound are not widely published. The following table summarizes known and predicted values, with clear notation for estimated data derived from structurally similar isomers.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes / Source |

|---|---|---|

| Physical State | White to off-white solid | Predicted based on isomers |

| Molecular Weight | 251.28 g/mol | [1] |

| Melting Point | Data not available | Isomer (4-carboxylate) melts at 123-124.5 °C.[9] |

| Boiling Point | Data not available | Predicted for isomer (4-carboxylate): 414.3 ± 38.0 °C.[9] |

| Density | Data not available | Predicted for isomer (4-carboxylate): 1.18 ± 0.1 g/cm³.[9] |

| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO. | Predicted based on structure |

Experimental Protocol: Melting Point Determination by DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference. This energy difference is detected and plotted, with the peak of the endotherm corresponding to the melting point.[12][13] This method is highly accurate, requires minimal sample, and can also reveal other phase transitions.[14]

-

Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

-

Thermal Program: Set the instrument to perform a heat-cool-heat cycle. A typical program would be:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature.

-

Cool back down to 25 °C.

-

Perform a second heating ramp under the same conditions.

-

-

Data Analysis: The melting point (Tₘ) is determined from the second heating curve to ensure a consistent thermal history. It is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Caption: Workflow for melting point determination using DSC.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton NMR)

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[15] The chemical shift of a proton is determined by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.[16][17]

-

Expected Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.2-7.5 ppm (multiplets, 8H): These signals correspond to the eight protons on the two aromatic rings. The protons on the 3-substituted ring will show more complex splitting patterns compared to the A₂B₂ system of the 4'-substituted ring. The protons ortho to the ester and cyano groups will be the most downfield.

-

δ ~4.4 ppm (quartet, 2H, J ≈ 7.1 Hz): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.

-

δ ~1.4 ppm (triplet, 3H, J ≈ 7.1 Hz): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

-

¹³C NMR Spectroscopy (Carbon NMR)

Principle: ¹³C NMR provides information on the different carbon environments in a molecule.[18][19] Chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

-

Expected Spectrum (in CDCl₃, 100 MHz):

-

δ ~165 ppm: Ester carbonyl carbon (-C=O).

-

δ ~145-120 ppm: Aromatic carbons. There will be 12 distinct signals, though some may overlap. The carbons directly attached to the electron-withdrawing cyano and ester groups will be at the lower end of this range, while the ipso-carbon of the cyano group will be further upfield.

-

δ ~118 ppm: Nitrile carbon (-C≡N).

-

δ ~61 ppm: Ester methylene carbon (-O-CH₂-).

-

δ ~14 ppm: Ester methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

-

Expected Key Absorption Bands (cm⁻¹):

-

~2230 cm⁻¹ (strong, sharp): C≡N stretch of the nitrile group.

-

~1720 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

-

~1600, 1480 cm⁻¹: C=C stretches within the aromatic rings.

-

~1250, 1100 cm⁻¹ (strong): C-O stretches of the ester group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretches of the ethyl group.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a molecule is ionized, and the mass of the resulting molecular ion confirms the molecular weight. Fragmentation patterns provide clues about the molecule's structure.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 251, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 222: Loss of the ethyl group (•C₂H₅).

-

m/z = 206: Loss of the ethoxy group (•OC₂H₅).

-

m/z = 178: Loss of the entire carboxylate group, leaving the cyanobiphenyl cation.

-

m/z = 102: Fragment corresponding to the benzonitrile cation.

-

-

Caption: Logical workflow for structural verification using ¹H NMR data.

Safety and Handling

-

Recommended Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled (based on nitrile functionality and isomer data).

-

Irritation: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (2017). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 94(6), 768-773. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

-

Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the title compound. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

NIH. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

SciSpace. (n.d.). Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS No. 131379-34-5 Specifications | Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. ETHYL 4'-CYANOBIPHENYL-4-CARBOXYLATE manufacturers and suppliers in india [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Synthesis of Novel Cyanobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to novel cyanobiphenyl derivatives, molecules of significant interest in materials science and medicinal chemistry. With applications ranging from liquid crystal displays (LCDs) to pharmacologically active agents, the ability to synthesize these compounds with high purity and in good yields is of paramount importance. This document delves into the core synthetic strategies, including palladium-catalyzed cross-coupling reactions and cyanation methods, as well as classical approaches. Emphasis is placed on the rationale behind methodological choices, detailed experimental protocols, and the synthesis of functionalized derivatives with tailored properties.

Introduction: The Enduring Importance of Cyanobiphenyls

Since their initial synthesis, cyanobiphenyls have established themselves as a cornerstone of materials science, most notably as the basis for many liquid crystal technologies. The archetypal 4-cyano-4'-pentylbiphenyl (5CB), first synthesized in 1972, paved the way for the development of stable, room-temperature liquid crystals essential for the advancement of LCDs. The inherent properties of the cyanobiphenyl core—a rigid, calamitic structure with a strong dipole moment—give rise to the anisotropic properties necessary for liquid crystalline behavior.

Beyond their use in liquid crystals, the cyanobiphenyl scaffold has emerged as a privileged structure in medicinal chemistry. The biphenyl moiety is present in numerous biologically active compounds, and the cyano group can act as a key pharmacophore or a versatile synthetic handle for further derivatization.[1] This dual applicability underscores the continued need for robust and adaptable synthetic methodologies to access novel cyanobiphenyl derivatives with tailored functionalities.

This guide will explore the primary synthetic routes to the cyanobiphenyl core and the subsequent derivatization strategies to generate novel compounds. We will examine the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions.

Core Synthesis Strategies: Constructing the Cyanobiphenyl Scaffold

The synthesis of the fundamental cyanobiphenyl structure can be approached in two primary ways: by first forming the biphenyl linkage and then introducing the cyano group, or by coupling two pre-functionalized aromatic rings, one of which already contains the nitrile moiety.

Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse

Palladium-catalyzed cross-coupling reactions have become the dominant method for the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and predictable stereochemistry.[2][3] The Suzuki-Miyaura and Negishi couplings are particularly well-suited for the synthesis of cyanobiphenyls.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] For the synthesis of a cyanobiphenyl, this can be achieved by coupling a cyanophenylboronic acid with a halo-substituted benzene derivative, or vice versa.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphines often improve the catalytic activity, especially for less reactive aryl chlorides.

-

Base: A base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate are frequently employed. The choice of base can influence the reaction rate and the stability of the boronic acid.

-

Solvent: A variety of solvents can be used, including toluene, dioxane, and aqueous mixtures. The choice of solvent often depends on the solubility of the reactants and the reaction temperature.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Cyano-4'-pentylbiphenyl

This protocol describes the synthesis of 4-cyano-4'-pentylbiphenyl from 4-bromobenzonitrile and 4-pentylphenylboronic acid.

Materials:

-

4-bromobenzonitrile (1.0 eq)

-

4-pentylphenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile, 4-pentylphenylboronic acid, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-cyano-4'-pentylbiphenyl.

Diagram: Suzuki-Miyaura Catalytic Cycle

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4'-cyanobiphenyl-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Ethyl 4'-cyanobiphenyl-3-carboxylate, a molecule of significant interest in materials science and medicinal chemistry. By integrating theoretical principles with established experimental insights from analogous compounds, this document elucidates the key structural features, including bond lengths, bond angles, and the critical dihedral angle between the phenyl rings. The guide further explores the conformational landscape, detailing the rotational freedom of the ethyl carboxylate group and its influence on the molecule's overall topology. A robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction is presented, alongside a discussion of expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on established chemical principles and data from closely related structures. This guide serves as an essential resource for researchers seeking a deep understanding of this important biphenyl derivative.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged motif in both materials science and drug discovery. Its rigid, yet conformationally adaptable nature, provides a versatile platform for the design of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active molecules. The specific substitution pattern on the biphenyl core dictates its physicochemical properties and, consequently, its application. This compound, with its electron-withdrawing cyano group and the flexible ethyl carboxylate moiety, presents a unique combination of features that warrant a detailed structural and conformational investigation. The cyano group is a common feature in liquid crystalline materials, while the ester functionality offers a handle for further chemical modification, making it a valuable building block in organic synthesis.

Molecular Structure: A Hybrid of Rigidity and Flexibility

The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond. This central bond, while allowing for rotation, is subject to steric and electronic effects that define the molecule's overall shape.

The Biphenyl Core: Non-planarity and the Dihedral Angle

A critical feature of the biphenyl core is its non-planar conformation in the ground state. Steric hindrance between the ortho-hydrogens on the adjacent rings prevents a fully coplanar arrangement. This deviation from planarity is quantified by the dihedral angle (torsion angle) between the two phenyl rings. For unsubstituted biphenyl, this angle is approximately 44° in the gas phase.

For this compound, the substituents are not expected to impose significant additional steric bulk at the ortho positions. Therefore, a dihedral angle in the range of 40-50° is anticipated to be the most stable conformation. This non-planar arrangement has significant implications for the molecule's electronic properties, affecting the degree of π-conjugation between the two rings.

Bond Lengths and Angles: Insights from Analogous Structures

While a definitive single-crystal X-ray structure for this compound is not publicly available, valuable insights into its bond lengths and angles can be gleaned from the crystal structure of the closely related compound, 4-n-ethyl-4'-cyanobiphenyl (2CB).

Table 1: Expected Bond Lengths and Angles for this compound (Based on 2CB data[1])

| Feature | Expected Value |

| Inter-ring C-C bond length | ~1.49 Å |

| Aromatic C-C bond lengths | ~1.39 Å |

| C-CN bond length | ~1.44 Å |

| C≡N bond length | ~1.14 Å |

| C-C(O)O bond length | ~1.51 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (ethyl) bond length | ~1.45 Å |

| Phenyl ring C-C-C angles | ~120° |

| Inter-ring C-C-C angles | ~121° |

| C-C-O (ester) angle | ~111° |

| O-C=O (ester) angle | ~125° |

These values represent a molecule with standard aromatic and single bond characteristics. The geometry around the ester group is trigonal planar, as expected.

Conformational Analysis: Mapping the Energy Landscape

The conformation of this compound is primarily defined by two key rotational degrees of freedom:

-

Rotation around the inter-ring C-C bond: This determines the dihedral angle between the two phenyl rings.

-

Rotation around the C-C(O) and C(O)-O bonds of the ethyl carboxylate group: This dictates the orientation of the ester functionality relative to the phenyl ring.

Rotational Barrier of the Biphenyl Core

The rotation around the inter-ring C-C bond is not free. The molecule must pass through a higher-energy planar conformation (dihedral angle = 0°) and a perpendicular conformation (dihedral angle = 90°). The energy barrier for this rotation in unsubstituted biphenyl is relatively low, on the order of 6-8 kJ/mol, allowing for rapid interconversion between enantiomeric twisted conformations at room temperature.[2][3][4] The presence of the cyano and ethyl carboxylate groups is not expected to significantly increase this barrier.

Conformation of the Ethyl Carboxylate Group

The ethyl carboxylate group also possesses rotational freedom. The most stable conformation will seek to minimize steric interactions. It is anticipated that the carbonyl group (C=O) will lie in or close to the plane of the phenyl ring to maximize conjugation, with the ethyl group oriented away from the biphenyl core. The barrier to rotation around the C-C(O) bond is expected to be low, allowing for a range of accessible conformations.

Synthesis of this compound

The most versatile and efficient method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid or ester.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond, leading to two possible synthetic routes:

-

Route A: Coupling of (4-cyanophenyl)boronic acid with ethyl 3-bromobenzoate.

-

Route B: Coupling of (3-(ethoxycarbonyl)phenyl)boronic acid with 4-bromobenzonitrile.

Both routes are viable, and the choice would likely depend on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

The following is a generalized, yet detailed, protocol for the synthesis via Route A.

Diagram 1: Synthetic Workflow for this compound via Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-bromobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable solvent (e.g., toluene or 1,4-dioxane).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Addition of Base: Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Further purification can be achieved by recrystallization.[6]

Spectroscopic Characterization: The Molecular Fingerprint

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (7.5-8.5 ppm) due to the presence of two substituted phenyl rings. The protons on the 3-substituted ring will exhibit a complex splitting pattern, while the protons on the 4'-substituted ring will show a pair of doublets (an AA'BB' system). The ethyl group will give rise to a quartet at approximately 4.4 ppm (CH₂) and a triplet at around 1.4 ppm (CH₃).

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms. The quaternary carbons, including the ipso-carbons of the biphenyl linkage, the cyano carbon, and the carbonyl carbon, will be readily identifiable. The cyano carbon (C≡N) is expected around 118-120 ppm, and the carbonyl carbon (C=O) around 165-167 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide key information about the functional groups present in the molecule.

Table 2: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2220-2230 | Strong |

| C=O stretch (ester) | ~1715-1730 | Strong |

| C-O stretch (ester) | ~1250-1300 | Strong |

| Aromatic C=C stretch | ~1600, ~1480 | Medium |

| Aromatic C-H stretch | >3000 | Medium |

| Aliphatic C-H stretch | <3000 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.28 g/mol ). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the entire ethyl carboxylate group (-COOC₂H₅).

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By leveraging data from analogous compounds and established chemical principles, we have constructed a comprehensive model of its structure, conformational dynamics, and expected spectroscopic behavior. The outlined Suzuki-Miyaura coupling protocol offers a reliable method for its synthesis.

Future research on this molecule could focus on obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. Further computational studies could provide a more detailed map of its conformational energy landscape and explore its electronic properties, such as the HOMO-LUMO gap and dipole moment, which are crucial for its potential applications in materials science. Additionally, the synthesis and characterization of derivatives will be instrumental in establishing clear structure-property relationships, paving the way for the rational design of new materials and biologically active compounds based on this versatile biphenyl scaffold.

References

- Barton, D. H. R. (1970). The Principles of Conformational Analysis. Science, 169(3945), 539-544.

- Bastiansen, O., & Samdal, S. (1985). Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state: Part 4. Barrier of internal rotation in biphenyl, perdeuterated biphenyl and seven non-ortho-substituted halogen derivatives. Journal of Molecular Structure, 128(1-3), 115-125.

- Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Almenningen, A., Bastiansen, O., Gundersen, S., & Samdal, S. (1989). Structure and Barrier to Internal Rotation of Biphenyl Derivatives in the Gaseous State. Part 6. On the Molecular Structure and Internal Rotation of 2,2'-Bipyridine. Acta Chemica Scandinavica, 43, 932-937.

- Sancho-García, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.

-

Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

- Moore, J. S., & Stupp, S. I. (1990).

- Novak, M., Wang, Y.-T., & Ambrogio, M. W. (2007). A Research Project in the Organic Instructional Laboratory Involving the Suzuki-Miyaura Cross Coupling Reaction.

- Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. Structural Chemistry, 24(4), 1167-1179.

- Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 11(3), 333-348.

- Sundararajan, P. R. (1986). Conformational analysis of substituted biphenyls. Journal of Molecular Structure: THEOCHEM, 139(1-2), 111-120.

- Wilson, E. B. (1990). The story of the double-minimum potential in biphenyl. Journal of Molecular Structure, 216, 1-10.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Mondal, S. (1998). Molecular structure and packing in the crystalline state of 4-n-ethyl-4'-cyanobiphenyl (2CB) by single crystal X-ray diffractometry. [Doctoral dissertation, University of North Bengal]. North Bengal University Institutional Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. gelest.com [gelest.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. Dihedral–torsion model potentials that include angle-damping factors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 4'-cyanobiphenyl-3-carboxylate: A Technical Guide

Introduction

Ethyl 4'-cyanobiphenyl-3-carboxylate is a key intermediate in the synthesis of various organic materials, particularly liquid crystals and pharmacologically active compounds. Its rigid biphenyl core, coupled with the polar cyano and ester functionalities, imparts unique electronic and self-assembly properties. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science and drug development to ensure purity, verify structure, and predict molecular behavior. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound comprises a biphenyl scaffold with two distinct substitution patterns on the phenyl rings. One ring is substituted at the 4'-position with a nitrile (-C≡N) group, while the other is substituted at the 3-position with an ethyl carboxylate (-COOCH₂CH₃) group. This arrangement results in a non-symmetrical molecule with a specific distribution of electron-donating and electron-withdrawing groups, which directly influences its spectroscopic properties.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals in the aromatic, quartet, and triplet regions, corresponding to the biphenyl protons and the ethyl ester group, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | s | 1H | H-2 |

| ~8.05 | d | 1H | H-4 |

| ~7.80 | d | 2H | H-2', H-6' |

| ~7.70 | d | 2H | H-3', H-5' |

| ~7.65 | d | 1H | H-6 |

| ~7.55 | t | 1H | H-5 |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Region (7.5-8.3 ppm): The seven protons on the biphenyl core will appear in this region. The proton at the 2-position (H-2) is expected to be the most deshielded due to the anisotropic effect of the adjacent ester group, appearing as a singlet or a narrow triplet. The protons on the cyanophenyl ring (H-2', H-6' and H-3', H-5') will likely appear as two distinct doublets due to their symmetrical relationship. The remaining protons on the ester-substituted ring (H-4, H-5, H-6) will exhibit doublet and triplet splitting patterns based on their coupling with neighboring protons.

-

Ethyl Group: The methylene protons (-OCH₂ CH₃) will appear as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Data Acquisition: Acquire 16 scans and apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Data Processing: Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 16 unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~145.0 | C-4' |

| ~143.0 | C-1' |

| ~138.0 | C-1 |

| ~132.5 | C-3 |

| ~132.0 | C-3', C-5' |

| ~130.0 | C-5 |

| ~129.5 | C-6 |

| ~129.0 | C-4 |

| ~128.0 | C-2 |

| ~127.5 | C-2', C-6' |

| ~118.5 | -C≡N |

| ~112.0 | C-ipso (attached to CN) |

| 61.5 | -OCH₂ CH₃ |

| 14.3 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 166 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will resonate between 112 and 145 ppm. The carbons directly attached to the electron-withdrawing cyano and ester groups, as well as the bridgehead carbons, will have distinct chemical shifts.

-

Nitrile Carbon: The carbon of the nitrile group will appear around 118.5 ppm.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂ CH₃) will be found around 61.5 ppm, while the methyl carbon (-OCH₂CH₃ ) will be the most upfield signal at approximately 14.3 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz NMR spectrometer. Employ proton decoupling to simplify the spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Data Acquisition: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1605, 1480 | Medium | Aromatic C=C stretches |

| ~1280, 1120 | Strong | C-O stretch (ester) |

Interpretation:

-

Nitrile Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the C≡N triple bond.

-

Carbonyl Stretch: A very strong absorption around 1725 cm⁻¹ is characteristic of the C=O double bond in the ethyl ester group.

-

Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ correspond to the stretching of C-H bonds on the aromatic rings. The peaks in the 1605-1480 cm⁻¹ region are due to the C=C bond stretching within the phenyl rings.

-

C-O Stretches: Strong bands in the 1280-1120 cm⁻¹ region are characteristic of the C-O single bond stretches of the ester functionality.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 251 | High | [M]⁺ (Molecular Ion) |

| 223 | Medium | [M - C₂H₄]⁺ |

| 206 | High | [M - OC₂H₅]⁺ |

| 178 | Medium | [M - COOC₂H₅]⁺ |

| 151 | Medium | [C₁₂H₇N]⁺ |

| 126 | Low | [C₉H₄N]⁺ |

| 102 | Medium | [C₇H₄N]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 251 corresponds to the molecular weight of this compound (C₁₆H₁₃NO₂).

-

Major Fragmentation Pathways:

-

Loss of ethene (C₂H₄) from the ethyl group via a McLafferty rearrangement can lead to a peak at m/z 223.

-

Cleavage of the ethoxy group (-OC₂H₅) results in a prominent peak at m/z 206.

-

Loss of the entire ethyl carboxylate group (-COOC₂H₅) gives a fragment at m/z 178.

-

Further fragmentation of the biphenyl nitrile core can lead to smaller fragments.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this compound. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in experimental work. This comprehensive spectroscopic analysis serves as a valuable resource for scientists and professionals engaged in the synthesis and application of advanced organic materials.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to Ethyl 4'-Cyanobiphenyl-3-carboxylate

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate, a key intermediate in materials science and medicinal chemistry. We will explore its fundamental properties, synthesis, and the scientific rationale behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a bifunctional organic molecule built upon a rigid biphenyl core. This structure is strategically substituted with an electron-withdrawing cyano group and a polar ethyl carboxylate group, bestowing upon it a unique combination of electronic and physical properties.

-

IUPAC Name: ethyl 3-(4-cyanophenyl)benzoate

-

CAS Number: 131379-34-5[1]

Physicochemical Data Summary

The fundamental properties of this compound are crucial for its application in experimental design and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| InChI Key | KPLMOZNBQVTKCS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

The Role of Key Functional Groups

The utility of this compound stems directly from the interplay of its three primary structural components. Understanding these components is key to appreciating its role as a versatile building block.

Caption: Key structural components and their imparted chemical properties.

-

The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly influences the molecule's electronic landscape, creating a strong dipole moment.[1] Its linear geometry is a critical feature that promotes ordered molecular packing, an essential characteristic for the formation of liquid crystal phases.[1] In medicinal chemistry, the nitrile group is recognized as a bio-isostere for various functional groups and can form crucial hydrogen bonds or dipole interactions with enzyme targets.[2]

-

The Biphenyl Core: This rigid, conjugated π-system serves as the molecule's backbone. It provides structural planarity and is the fundamental unit responsible for the mesomorphic (liquid crystalline) behavior observed in many of its derivatives.[1]

-

The Ethyl Carboxylate Group (-COOC₂H₅): Positioned at the meta-position (C3), this ester group introduces polarity and acts as a hydrogen bond acceptor.[1] It serves as a reactive site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functionalities. In drug development, esters are frequently employed to create prodrugs, enhancing properties like membrane permeability or oral bioavailability.[1]

Synthesis and Mechanistic Causality

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1]

Causality of Component Choice in Suzuki-Miyaura Coupling:

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is essential. Palladium cycles through oxidative addition and reductive elimination steps, acting as the catalytic engine for forming the new C-C bond.

-

Base: A base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.

-

Solvent: A mixture of an organic solvent (like DMF or Toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

Reactants:

-

Ethyl 3-bromobenzoate (1.0 equiv)

-

4-Cyanophenylboronic acid (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Solvent: Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

Inert Atmosphere: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-bromobenzoate, 4-cyanophenylboronic acid, and K₂CO₃.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Add the solvent mixture (40 mL for a 10 mmol scale reaction) and the Pd(PPh₃)₄ catalyst under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Step): The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.[1]

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Applications in Research and Development

The unique arrangement of functional groups makes this compound a valuable precursor in two major fields:

-

Materials Science: As a structural motif, cyanobiphenyls are foundational to the field of liquid crystals. The polarity, rigidity, and linear shape of molecules derived from this core allow them to self-assemble into ordered mesophases that can manipulate light, forming the basis of liquid crystal displays (LCDs). The meta-substitution of the ester group can be investigated to understand its influence on bulk properties compared to its para-substituted isomers.[1]

-

Drug Discovery and Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The cyano group can act as a key pharmacophore, while the ester provides a handle for modification to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound can serve as a starting point for the synthesis of inhibitors for various enzyme targets where a rigid, aromatic structure is required for binding.

References

-

Ethyl 3'-amino-5'-cyano[1,1'-biphenyl]-3-carboxylate | C16H14N2O2 | CID 167202780. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Tung, L., & Nelson, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

A Technical Guide to the Discovery and Impact of Cyanobiphenyl Liquid Crystals

Introduction: The Quest for a Stable Mesophase

In the landscape of early 1970s electronics, the need for low-power, high-visibility displays was becoming increasingly apparent, driven by the advent of integrated circuits.[1] Liquid crystal displays (LCDs) showed immense promise, but their widespread adoption was critically hampered by the lack of suitable materials. The then-known liquid crystals were often chemically unstable, required high operating temperatures, and had narrow ranges of their liquid crystalline (mesophase) states, making them impractical for everyday consumer electronics. The challenge was clear: a new class of materials was needed that was stable, colorless, and exhibited a liquid crystal phase at ambient room temperatures.

This guide provides an in-depth review of the seminal discovery of cyanobiphenyl liquid crystals, a breakthrough that directly addressed these challenges and catalyzed the multi-billion dollar LCD industry. We will explore the pioneering work of George Gray and his team at the University of Hull, the strategic molecular design and synthesis that led to these remarkable compounds, their key physicochemical properties, and their revolutionary impact on display technology.

The Breakthrough: George Gray and the Hull University Consortium

The pivotal moment in the history of LCDs came from a concerted effort in the United Kingdom. A consortium involving the Royal Radar Establishment (RRE), the chemical company BDH Chemicals (later part of Merck), and the research group of Professor George William Gray at the University of Hull was formed to develop practical liquid crystal materials.[2] Gray, a leading figure in the field who had authored the foundational text "Molecular Structure and Properties of Liquid Crystals" in 1962, was tasked with designing and synthesizing molecules that could overcome the limitations of existing materials.[3][4]

Gray's team adopted a systematic approach to molecular design. He hypothesized that removing the central linking groups found in many existing liquid crystals (like Schiff bases), which were often a source of chemical instability and color, could lead to more robust materials.[1] His focus turned to the biphenyl core structure, which provided the necessary molecular rigidity to encourage the formation of a liquid crystal phase.[1][2] The second crucial insight was the use of a terminal cyano (-C≡N) group.[1][2] This group was known to impart a strong positive dielectric anisotropy (Δε), a property essential for the operation of the twisted nematic (TN) display, the leading LCD technology at the time.[1]

In 1973, this strategic approach culminated in the synthesis of 4-cyano-4'-pentylbiphenyl (commonly known as 5CB) by Gray, Ken Harrison, and J.A. Nash.[3][5] This compound was revolutionary: it was colorless, photochemically and chemically stable, and, most importantly, it possessed a stable nematic liquid crystal phase over a practical temperature range that included room temperature.[3] The publication of their findings in Electronics Letters marked the birth of a new family of materials that would make the modern LCD possible.[3]

Molecular Design and Synthesis of Cyanobiphenyls

The genius of the cyanobiphenyls lies in their elegant and effective molecular architecture. The structure can be deconstructed into three key components, each contributing a critical property:

-

The Biphenyl Core : Two directly linked phenyl rings provide a rigid, rod-like core. This structural rigidity is a prerequisite for the anisotropic ordering required for a material to exhibit a liquid crystal phase.

-

The Alkyl Chain (e.g., -C₅H₁₁ in 5CB) : A flexible alkyl chain is attached to one end of the biphenyl core. This chain disrupts the close packing of the molecules in the solid state, effectively lowering the melting point without destroying the liquid crystal phase. This allows the nematic phase to exist at lower, more practical temperatures.

-

The Cyano Group (-C≡N) : This terminal group has a large dipole moment aligned along the long axis of the molecule. This feature is the primary reason for the strong positive dielectric anisotropy, meaning the molecules will readily align with an applied electric field—the fundamental principle behind the operation of TN-LCDs.[2]

General Synthesis Pathway for 4-alkyl-4'-cyanobiphenyls

The synthesis of 5CB and its analogues was a key achievement, providing a scalable route to high-purity materials. While several specific pathways have been developed, a common synthetic route involves the modification of a biphenyl starting material.[5][6]

Caption: A generalized workflow for the synthesis of 5CB.

Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

The following protocol is a representative example of the synthesis of 5CB, adapted from established chemical literature.

Materials:

-

Biphenyl

-

Pentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Bromine (Br₂)

-

Iron powder (catalyst)

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvents for reaction and purification (e.g., dichloromethane, ethanol)

Methodology:

-

Step 1: Friedel-Crafts Acylation of Biphenyl

-

Dissolve biphenyl in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ portion-wise with stirring.

-

Add pentanoyl chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-pentanoyl-biphenyl.

-

-

Step 2: Wolff-Kishner Reduction

-

Place the 4-pentanoyl-biphenyl, KOH, and hydrazine hydrate in a flask with ethylene glycol as the solvent.

-

Heat the mixture to reflux for several hours. The temperature will rise as water is distilled off.

-

Continue refluxing until the reaction is complete.

-

Cool the mixture, dilute with water, and extract the product (4-pentyl-biphenyl) with a suitable organic solvent.

-

Wash, dry, and evaporate the solvent. Purify the product by distillation or chromatography.

-

-

Step 3: Bromination

-

Dissolve the 4-pentyl-biphenyl in a suitable solvent and add a catalytic amount of iron powder.

-

Slowly add a stoichiometric amount of bromine (Br₂) dropwise in the dark.

-

Stir the reaction at room temperature until the bromine color disappears.

-

Wash the reaction mixture to remove excess bromine and iron salts.

-

Isolate the crude 4-bromo-4'-pentylbiphenyl by solvent evaporation.

-

-

Step 4: Cyanation

-

Heat the 4-bromo-4'-pentylbiphenyl with copper(I) cyanide in a high-boiling polar solvent like DMF.

-

Maintain the reaction at reflux for several hours.

-

After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

-

Extract the product, 5CB, with an organic solvent.

-

Wash the organic extract thoroughly, dry, and remove the solvent.

-

Purify the final product by recrystallization from a suitable solvent (e.g., light petroleum) to obtain high-purity 5CB.[1]

-

Physicochemical Properties and Their Significance

The cyanobiphenyls possess a unique combination of physical properties that made them exceptionally well-suited for display applications. The properties of 5CB, the archetypal member of this family, are summarized below.

| Property | Value for 5CB | Significance for LCDs |

| Chemical Formula | C₁₈H₁₉N | N/A |

| Molar Mass | 249.36 g·mol⁻¹ | N/A |

| Crystal-Nematic Transition (T_KN) | 22.5 °C[5] | Defines the lower limit of the operating temperature range. |

| Nematic-Isotropic Transition (T_NI) | 35.0 °C[5] | Defines the upper limit of the operating temperature range. A stable nematic phase around room temperature is crucial. |

| Dielectric Anisotropy (Δε) | Large, Positive (~+11) | Enables low-voltage switching in TN-LCDs. The positive value ensures molecules align parallel to the electric field. |

| Birefringence (Δn) | High (~0.18) | A high optical anisotropy allows for strong light modulation, enabling high contrast displays even with thin LC layers. |

| Rotational Viscosity (γ₁) | Low | A lower viscosity leads to faster switching speeds between on and off states, reducing motion blur. |

| Stability | High | Chemically and photochemically stable, ensuring a long operational lifetime for the display without material degradation. |

Note: Values are approximate and can vary slightly with temperature and measurement conditions.

The relatively narrow nematic range of single compounds like 5CB was further enhanced by creating eutectic mixtures . A famous example is E7 , which is a mixture of four different cyanobiphenyl and terphenyl compounds.[6] This mixture has a significantly wider nematic range (-10 °C to +61 °C) than any of its individual components, making it robust for use in devices across a wide range of environmental conditions.[6][7]

Caption: Causality from molecular structure to LCD performance.

Conclusion: A Lasting Legacy in Materials Science

The discovery of cyanobiphenyl liquid crystals by George Gray and his team was not merely an incremental improvement; it was a transformative breakthrough that solved the critical materials challenge of an entire industry.[8][9] The unique combination of chemical stability, a room-temperature nematic phase, and ideal electro-optical properties made these molecules the "fruit flies" of liquid crystal research—ideal compounds for both fundamental scientific study and commercial application.[10] This discovery directly enabled the mass production of the low-power, flat-panel displays that have become ubiquitous in everything from digital watches and calculators to computer monitors and televisions. The systematic approach to molecular engineering pioneered by Gray established a paradigm for the rational design of advanced materials that continues to influence the field to this day.

References

-

The magic of cyanobiphenyls: celebrity molecules: Liquid Crystals - Taylor & Francis Online. (2015). Available at: [Link]

-

4-Cyano-4'-pentylbiphenyl - Wikipedia. Available at: [Link]

-

George Gray (chemist) - Wikipedia. Available at: [Link]

-

The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH. Available at: [Link]

-

4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Flow Aligned Viscosities of Cyanobiphenyls. (2007). Available at: [Link]

-

The magic of cyanobiphenyls: celebrity molecules - Taylor & Francis Online. Available at: [Link]

-

Full article: 4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis Online. (2024). Available at: [Link]

-

Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022). Available at: [Link]

-

My way to George Gray and liquid crystal polymers - Taylor & Francis Online. (2015). Available at: [Link]

-

Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. Available at: [Link]

-

Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond - White Rose Research Online. (2022). Available at: [Link]

-

Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals - Aston Research Explorer. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. George Gray (chemist) - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety data for Ethyl 4'-cyanobiphenyl-3-carboxylate handling.

An In-Depth Technical Guide to the Safe Handling of Ethyl 4'-cyanobiphenyl-3-carboxylate

Section 1: Compound Identification and Physicochemical Properties

This compound is a multifunctional organic compound featuring a rigid biphenyl core. This structure is functionalized with an electron-withdrawing cyano (-CN) group and a polar ethyl carboxylate (-COOC₂H₅) group.[1] This unique combination of functional groups makes it a compound of interest in materials science and synthetic chemistry.[1] Understanding its physical properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 267.29 g/mol | [1] |

| CAS Number | 131379-34-5 | [1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Likely insoluble in water; Soluble in organic solvents. | Inferred from analogues |

Section 2: Hazard Identification and GHS Classification

While no specific GHS classification exists for this exact molecule, an analysis of related structures such as "Ethyl 4-cyanobenzoate" and "4-Cyano-4'-ethylbiphenyl" allows for a presumptive hazard classification.[2][3][4] The primary hazards are associated with the cyano functionality and the potential for irritation from the biphenyl ester structure.

The compound is classified as a nitrile, which carries inherent toxicological warnings. The transport information for analogous compounds lists them under UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III.[2][5]

Table 2: Presumptive GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3][4] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][6] |

Section 3: Safe Handling and Storage Protocols

A proactive approach to handling is critical. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Handling

-

Avoid Dust Formation: As a solid, the primary inhalation risk comes from airborne dust. Handle in a manner that does not generate dust, such as gentle scooping. For weighing, use a balance with a draft shield or conduct the operation within a chemical fume hood.

-

Use in a Well-Ventilated Area: All manipulations should occur in a certified chemical fume hood to control exposure to dust or potential vapors.[2]

-

Grounding: To prevent static discharge, which could ignite fine dust, ensure all equipment is properly grounded.

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Prohibit Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Storage

-

Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause hazardous reactions.[3][5][7]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[2]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The goal is to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls

-

Primary Control: A properly functioning chemical fume hood is mandatory for all handling procedures.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[2][5]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5] A face shield may be required for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.

-

Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[2][5]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

General Advice: If exposed or concerned, seek medical advice/attention immediately.[8] Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][3]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[2]

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water. DO NOT induce vomiting.[2]

Section 6: Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing conditions.[7]

-

Chemical Stability: The compound is stable under normal conditions.[2][7]

-

Conditions to Avoid: Avoid dust formation, and exposure to incompatible products, heat, flames, and sparks.[2][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[2][3][7]

-

Hazardous Decomposition Products: Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][7]

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The information below is extrapolated from analogous compounds.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

-

Respiratory Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: No component of similar products is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

-

Reproductive Toxicity: No data available.[2]

-

Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[2][4]

-

STOT - Repeated Exposure: No data available.[2]

-

Aspiration Hazard: Not applicable (solid).[2]

Section 8: Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

-

Waste Generation: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][5]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] Do not empty into drains.[5] Contaminated packaging should be treated as the product itself.

References

-